[2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Description
[2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and a methylpiperazine moiety
Properties
IUPAC Name |
[2-fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFN3O2/c1-14-4-6-15(7-5-14)9-3-2-8(11(16)17)10(12)13-9/h2-3,16-17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSFOQCNMANLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCN(CC2)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material is often a pyridine derivative, which undergoes halogenation to introduce the fluoro group at the 2-position.
Introduction of the Piperazine Moiety: The 4-methylpiperazine group is introduced via nucleophilic substitution, where the piperazine reacts with the halogenated pyridine derivative.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro group or the boronic acid moiety, resulting in the formation of corresponding hydro derivatives.
Substitution: The fluoro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperazine moiety.
Reduction: Hydro derivatives of the fluoro group or boronic acid moiety.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications, where its boronic acid functionality is valuable for creating complex molecular architectures.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-6-(4-phenylpiperazin-1-yl)pyridin-3-yl]boronic acid: Similar structure but with a phenyl group instead of a methyl group on the piperazine moiety.
[2-Fluoro-6-(4-methylpiperazin-1-yl)pyrimidin-3-yl]boronic acid: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
[2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluoro group, piperazine moiety, and boronic acid functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
